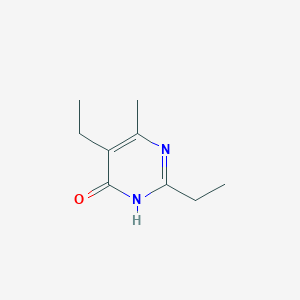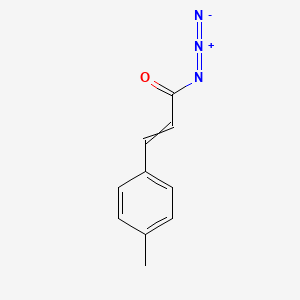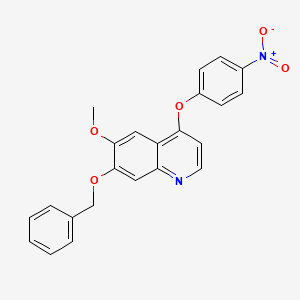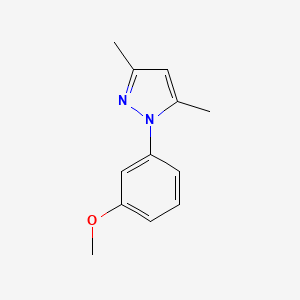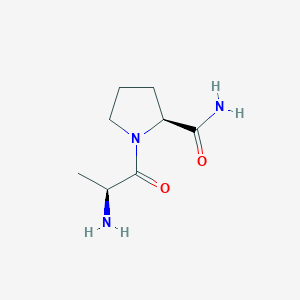
L-Prolinamide, L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, L-alanyl- is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-alanyl- typically involves the reaction of a suitable pyrrolidine derivative with an appropriate aminopropanoyl compound. One common method is the reductive amination of pyrrolidine with 2-aminopropanoic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Prolinamide, L-alanyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Prolinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Proline: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the aminopropanoyl group.
Uniqueness
L-Prolinamide, L-alanyl- is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in stereoselective reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
61430-03-3 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-5(9)8(13)11-4-2-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12)/t5-,6-/m0/s1 |
InChI Key |
OCUQILXOPJOUAM-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


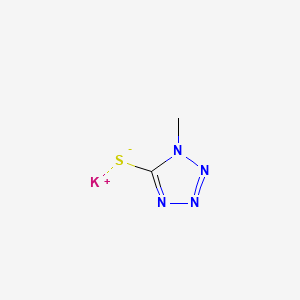
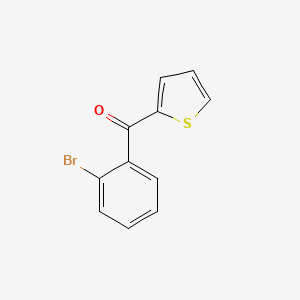
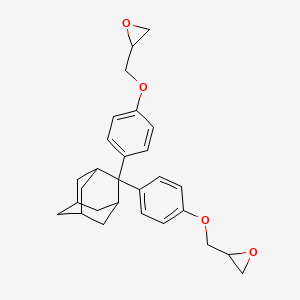
![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
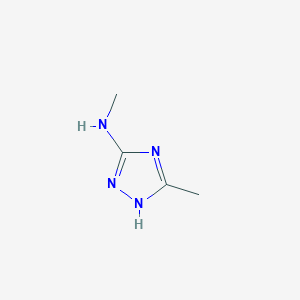
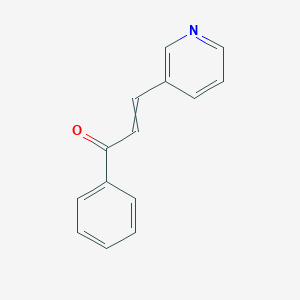
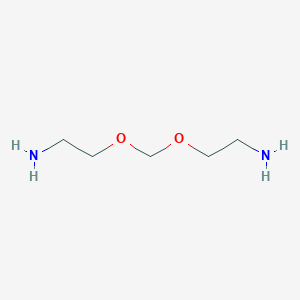
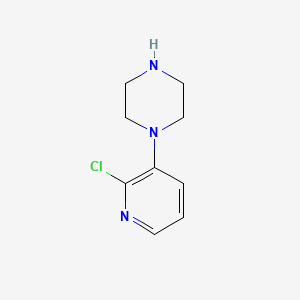
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]acetamide](/img/structure/B8701984.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-methylthiourea](/img/structure/B8701988.png)
